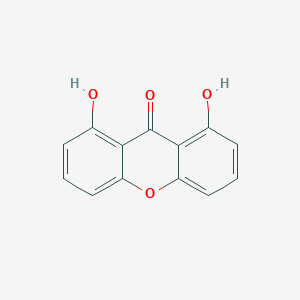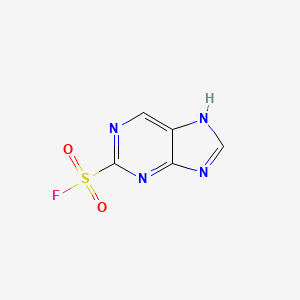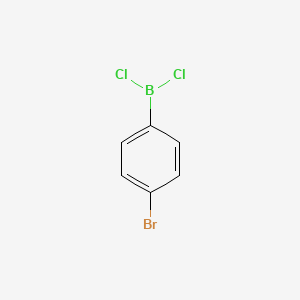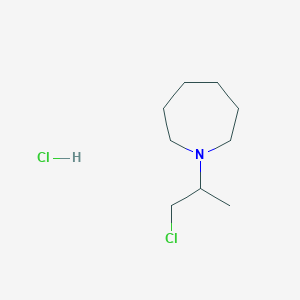
1-(1-Chloropropan-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloropropan-2-yl)azepane is an organic compound with the molecular formula C9H18ClN It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)azepane can be synthesized through several methods. One common route involves the reaction of azepane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a chlorine atom.
Another method involves the reaction of azepane with 1-chloropropan-2-one in the presence of a base such as sodium hydroxide. This reaction also proceeds under reflux conditions, with the base promoting the nucleophilic substitution of the carbonyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloropropan-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and thiols under reflux or ambient conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Chloropropan-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloropropan-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(1-Chloropropan-2-yl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound, which lacks the chloropropyl substituent.
1-(1-Chloropropan-2-yl)piperidine: A six-membered ring analogue with similar chemical properties.
1-(1-Chloropropan-2-yl)pyrrolidine: A five-membered ring analogue with distinct reactivity.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered analogues. This can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7500-35-8 |
|---|---|
Fórmula molecular |
C9H19Cl2N |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
1-(1-chloropropan-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-9(8-10)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3;1H |
Clave InChI |
ISDYWXZELMLRTH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)N1CCCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
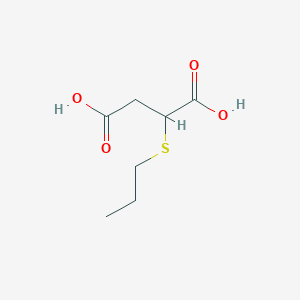
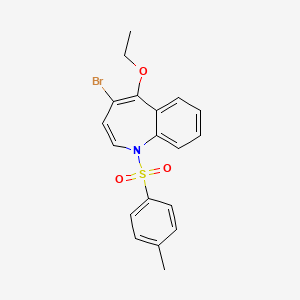
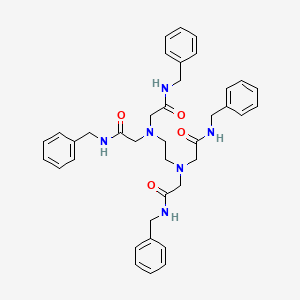

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
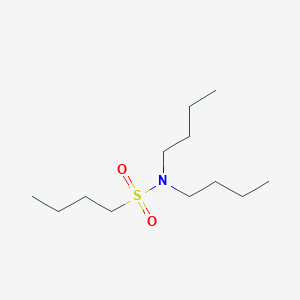
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
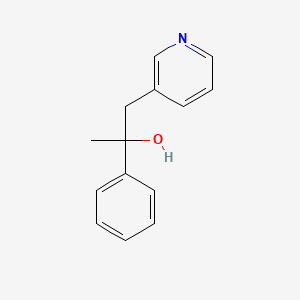
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
